N-(3-benzoylphenyl)-3-phenylacrylamide

Description

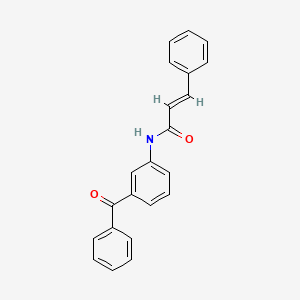

N-(3-Benzoylphenyl)-3-phenylacrylamide (IUPAC name: N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide), also known as WGX-50 or Lemairamin, is a cinnamamide derivative characterized by a 3-phenylacrylamide backbone linked to a 3-benzoylphenyl group . This compound has garnered attention for its neuroprotective and anti-inflammatory properties, particularly in dietary supplements and drug discovery . The benzoyl and dimethoxyphenyl substituents enhance its interaction with biological targets, such as proteins involved in oxidative stress and inflammation pathways .

Properties

IUPAC Name |

(E)-N-(3-benzoylphenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO2/c24-21(15-14-17-8-3-1-4-9-17)23-20-13-7-12-19(16-20)22(25)18-10-5-2-6-11-18/h1-16H,(H,23,24)/b15-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOQSJXCRHDJXHN-CCEZHUSRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of 3-phenylacrylamide derivatives are highly dependent on substituent modifications. Below is a comparative analysis with key analogs:

Key Structural Determinants of Activity

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl and cyano groups in (E)-3-(2-chlorophenyl)-2-cyano-N-(3-(trifluoromethyl)phenyl)acrylamide increase electrophilicity, enhancing interactions with enzymes like telomerase or NLRP3 . Heterocycles: Isoxazole and benzofuran in the (Z)-isomer (Table 1) improve metabolic stability and target specificity, critical for anticancer activity . Polar Groups: The acetylamino group in N-[3-(acetylamino)phenyl]-3-phenylacrylamide enhances water solubility, a key factor in pharmacokinetics .

Linker Modifications :

- The dimethoxyphenethyl group in WGX-50 facilitates blood-brain barrier penetration, supporting neuroprotective applications .

- Morpholine in (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide improves oral bioavailability by modulating lipophilicity .

Biological Target Specificity: WGX-50’s benzoylphenyl group may mimic endogenous ligands in inflammation pathways, similar to ketoprofen derivatives but with reduced gastrointestinal toxicity . β-Nitrostyrenes (e.g., NLRP3 inhibitors) share a phenyl-alkene backbone with cinnamamides but replace the amide with a nitro group, altering target selectivity .

Pharmacological and Toxicological Comparisons

- Potency : Ketoprofen derivatives exhibit stronger COX inhibition but higher ulcerogenicity than WGX-50, which lacks carboxylic acid groups linked to gastrointestinal irritation .

- Bioavailability : The morpholine-containing analog (Table 1) demonstrates superior oral absorption compared to WGX-50, which may require formulation optimization .

- Safety: WGX-50’s dimethoxy groups reduce cytotoxicity relative to halogenated analogs like (E)-3-(2-chlorophenyl)-2-cyano-N-(3-(trifluoromethyl)phenyl)acrylamide .

Q & A

Q. How to reconcile divergent biological activities reported for structurally similar acrylamides?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.